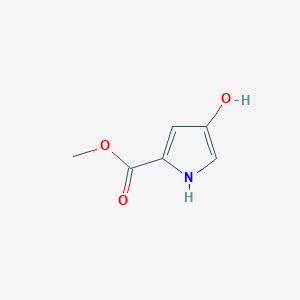

methyl 4-hydroxy-1H-pyrrole-2-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 4-hydroxy-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-10-6(9)5-2-4(8)3-7-5/h2-3,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHOSGJLUMHDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 4 Hydroxy 1h Pyrrole 2 Carboxylate and Its Analogs

De Novo Ring Synthesis Approaches

De novo synthesis provides a versatile means to construct the core pyrrole (B145914) structure with various substitution patterns. These methods often involve the strategic formation of carbon-carbon and carbon-nitrogen bonds to build the heterocyclic ring.

Condensation Reactions with Acetylenic Esters and α-Amino Acids

A direct and facile method for synthesizing polysubstituted 4-hydroxypyrrole derivatives involves the reaction between acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), and α-amino acids. researchgate.net This approach leads to the formation of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through an unusual ring annulation process. The reaction proceeds under neutral conditions in a one-step procedure, often facilitated by reagents like cyclohexyl isocyanide or N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net

In a related strategy, esters of α-amino acids are first reacted with DMAD to form enamine intermediates in situ. These enamines can then be cyclized in the presence of a base, such as sodium methoxide (B1231860), to yield substituted pyrroles. researchgate.net This methodology offers a straightforward route to functionalized pyrroles starting from readily available amino acid precursors. nih.gov

Table 1: Examples of Pyrrole Synthesis via Condensation

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Acetylenic Esters | α-Amino Acids | Isocyanide or Carbodiimide | 4-Hydroxy-1H-pyrrole-2,3-dicarboxylates | researchgate.net |

Cyclization Reactions via Hemetsberger–Knittel Synthesis (Applicable to Pyrrole-2-carboxylates)

The Hemetsberger–Knittel synthesis is a classic and versatile method for preparing indole-2-carboxylic esters, and its principles are applicable to the synthesis of pyrrole-2-carboxylates. mdpi.comwikipedia.org The reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the corresponding indole-2-carboxylate. wikipedia.org Yields for this reaction are typically high, often exceeding 70%. wikipedia.org

The general mechanism, though not definitively established, is postulated to proceed through a highly reactive nitrene intermediate formed upon thermolysis of the azide. wikipedia.org This nitrene intermediate then undergoes an intramolecular C-H insertion to form the heterocyclic ring. The isolation of azirine intermediates in some cases suggests they may also be involved in the reaction pathway. wikipedia.org This synthetic route has been extended to create a variety of fused heterocyclic systems, including furo[3,2-b]pyrroles and thieno[3,2-b]pyrroles. mdpi.comresearchgate.net

The key steps in applying this methodology are:

Knoevenagel Condensation: Reaction of an appropriate aldehyde with an ester of azidoacetic acid to form the α-azidoacrylate precursor. mdpi.com

Thermal Cyclization: Heating the α-azidoacrylate, typically in a high-boiling solvent like xylene, to induce nitrogen gas extrusion and subsequent cyclization. mdpi.com

Oxidative Cyclization Pathways

Oxidative cyclization represents a powerful strategy for pyrrole synthesis, often utilizing transition metal catalysts to facilitate the ring-forming process. These reactions can introduce significant structural complexity and are crucial in the biosynthesis of many natural products containing pyrrole rings. nih.gov

A well-established laboratory method involves the copper-catalyzed aerobic oxidative cyclization of enamino esters. In the presence of a catalyst system like copper(II) acetate (B1210297) (Cu(OAc)₂) and potassium acetate (KOAc), various multisubstituted unsymmetric pyrrole derivatives can be produced in good yields, reaching up to 93%. researchgate.net This approach is a variant of oxidative dimerization and offers a facile route to polysubstituted pyrroles from accessible starting materials. researchgate.net

Another approach involves the iodine-mediated reaction of arylacetylenes and β-enaminones. The proposed mechanism begins with the α-iodination of the alkyne, followed by Kornblum oxidation to generate a dicarbonyl intermediate. This intermediate then undergoes condensation with the β-enaminone, followed by intramolecular cyclization and dehydration to furnish the 2,3,5-trisubstituted pyrrole ring. nih.gov

Table 2: Catalysts and Conditions for Oxidative Cyclization

| Starting Materials | Catalyst/Reagent System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Enamino Esters | Cu(OAc)₂, KOAc | Multisubstituted Unsymmetric Pyrroles | Up to 93% | researchgate.net |

Cascade Cyclization Strategies

Cascade reactions, also known as tandem or domino reactions, allow for the construction of complex molecules like polysubstituted pyrroles in a single synthetic operation, enhancing efficiency by avoiding the isolation of intermediates. acs.orgfigshare.com

Several elegant cascade strategies have been developed for pyrrole synthesis:

Gold-Catalyzed Hydroamination/Cyclization: A method utilizing a gold catalyst enables the reaction of α-amino ketones with alkynes. This process proceeds through a cascade of hydroamination followed by cyclization to form substituted pyrroles with high regioselectivity and broad functional group tolerance. acs.org

(3+2) Cycloaddition/Rearrangement/Isomerization: An unprecedented cascade involving a (3+2) cycloaddition, skeletal rearrangement, and redox isomerization has been reported for the synthesis of 3-allyl pyrroles from simple, readily available starting materials. acs.orgfigshare.com

Silver-Catalyzed [4+1C] Insertion Cascade: An efficient approach employs a silver triflate (AgOTf) catalyst to couple enaminones with carbene precursors. The reaction proceeds through a C-C bond carbenoid insertion, cyclization, and a acs.orgnih.gov-shift cascade, providing chemo- and regio-selective access to multisubstituted pyrroles. researchgate.net

These strategies exemplify modern synthetic chemistry's ability to build molecular complexity efficiently through carefully designed reaction sequences. nih.gov

Functionalization and Derivatization Approaches

These methods involve modifying a pre-formed carboxylic acid to obtain the target ester, methyl 4-hydroxy-1H-pyrrole-2-carboxylate.

Esterification Reactions

Esterification is the key final step to convert 4-hydroxy-1H-pyrrole-2-carboxylic acid into its corresponding methyl ester.

The most common and direct method for this transformation is the Fischer esterification . This reaction involves treating the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process. To drive the reaction toward the ester product, methanol (B129727) is typically used in large excess, acting as both the reactant and the solvent. The mechanism involves the protonation of the carboxylic acid's carbonyl group, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

An alternative, milder approach is enzymatic esterification . Lipases, such as Novozym 435, can be used to catalyze the transesterification of a simple ester of the pyrrole carboxylic acid (e.g., a methyl ester) with a different alcohol, or potentially the direct esterification of the carboxylic acid itself. nih.gov These enzymatic methods offer high selectivity and operate under gentle reaction conditions, avoiding the harshness of strong acids. nih.gov

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dimethyl acetylenedicarboxylate (DMAD) |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| Copper(II) acetate |

| Potassium acetate |

| Silver triflate |

| Sulfuric acid |

Selective Hydroxylation Strategies (Applicable to Indole (B1671886) Analogs)

While direct selective hydroxylation of the pyrrole ring can be challenging, strategies developed for the structurally related indole nucleus offer valuable insights. Given the similar electronic properties of the pyrrole and the pyrrolic portion of indole, these methods are often applicable to indole-like analogs of this compound.

One prominent strategy involves directed C-H borylation followed by oxidation. For instance, N-pivaloyl-protected indoles can undergo highly regioselective C7 borylation, which, upon oxidation, yields the corresponding 7-hydroxyindole. This cascade protocol has been shown to be effective for indoles bearing various substituents. Similarly, C4-hydroxylation of indoles can be achieved with high regioselectivity using BBr3, particularly with N-Me and N-Bn protected indoles.

Enzymatic hydroxylation presents another powerful approach. Cytochrome P450 monooxygenases, for example, have been engineered to catalyze the selective C–H bond oxidation of indole and its derivatives. Directed evolution of enzymes like 2-hydroxybiphenyl 3-monooxygenase has yielded variants capable of hydroxylating the pyrrole ring of indole, leading to the formation of indigo (B80030) and indirubin (B1684374) precursors. These biocatalytic methods offer the advantage of mild reaction conditions and high selectivity.

Furthermore, catalytic enantioselective indole oxidation has been achieved using aspartyl peptide catalysts. This method can deliver 3-hydroxy-indolenines with high levels of enantio- and diastereoselectivity, which can then be further transformed.

The table below summarizes selected research findings on the selective hydroxylation of indole, a key structural analog.

| Method | Substrate | Reagent/Catalyst | Position of Hydroxylation | Yield |

| Directed C-H Borylation/Oxidation | N-Pivaloyl Indole | 1) BCl3, 2) Oxidation | C7 | 88% |

| Directed C-H Borylation/Oxidation | N-H, N-Me, N-Bn Indoles | BBr3 | C4 | 54-71% |

| Enzymatic Hydroxylation | Indole | Evolved 2-hydroxybiphenyl 3-monooxygenase (HbpAind) | Pyrrole ring carbons | - |

| Catalytic Asymmetric Oxidation | 2-Aryl Indoles | Aspartyl Peptide Catalyst / H2O2 | C3 | up to 70% |

Formylation Reactions (e.g., Vilsmeier-Haack for related pyrroles)

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings, including pyrroles. uctm.edu This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). uctm.eduwikipedia.org

For unsubstituted and N-substituted pyrroles, the formylation generally occurs at the more electron-rich α-position (C2 or C5). wikipedia.org However, the regioselectivity can be influenced by steric factors. koreascience.kr The use of bulky substituents on the pyrrole nitrogen can hinder electrophilic attack at the α-position, thereby favoring formylation at the β-position (C3 or C4). vaia.com For instance, N-(triisopropylsilyl)pyrrole undergoes formylation almost exclusively at the β-position. vaia.com

The choice of the formylating reagent also plays a crucial role in determining the α/β selectivity. Sterically crowded dialkylformamides can significantly increase the yield of the β-formylated product. vaia.com The reaction conditions, such as the solvent and temperature, can also be optimized to favor the desired isomer. Microwave-assisted Vilsmeier-Haack formylation has been reported as an efficient and rapid method for the synthesis of formyl pyrroles. uctm.edu

The following table presents data on the regioselectivity of the Vilsmeier-Haack formylation of N-substituted pyrroles with different formamides.

| N-Substituent | Formamide | α:β Ratio |

| Methyl | DMF | α-isomer only |

| Ethyl | DMF | 11.5 : 1 |

| iso-Propyl | DMF | 1.9 : 1 |

| tert-Butyl | DMF | 1 : 14 |

| - | N,N-Diisopropylformamide | Increased β-isomer yield |

| - | N,N-Diphenylformamide | Increased β-isomer yield |

Halogenation and Introduction of Other Substituents

The introduction of halogens and other functional groups onto the pyrrole ring is a key strategy for the synthesis of diverse analogs. Pyrroles readily undergo electrophilic substitution reactions due to the electron-rich nature of the ring.

Halogenation: The halogenation of pyrroles, such as chlorination and bromination, typically proceeds readily. youtube.com The reaction of pyrrole with halogens can lead to polysubstitution, and controlling the stoichiometry and reaction conditions is crucial for achieving selective mono- or di-halogenation. For instance, enzymatic halogenation using flavin-dependent halogenases can provide high regioselectivity in the chlorination of pyrrole-containing natural products. tandfonline.com The synthesis of halogenated arylpyrroles can be achieved by using pre-halogenated pyrrole building blocks. ias.ac.in

Introduction of Other Substituents: Beyond halogenation, a variety of other substituents can be introduced onto the pyrrole ring through electrophilic substitution and other methods.

Nitration and Sulfonation: These reactions introduce nitro and sulfonic acid groups, respectively, which can serve as versatile handles for further functionalization.

Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups, which are precursors to various other functionalities.

Alkylation: Alkyl groups can be introduced via Friedel-Crafts alkylation or by the reaction of N-metalated pyrroles with alkyl halides. The regioselectivity (N- vs. C-alkylation) can be controlled by the choice of the metal cation and solvent. wikipedia.org

Mannich Reaction: This reaction introduces an aminomethyl group onto the pyrrole ring.

The reactivity of the pyrrole ring towards electrophiles is influenced by the substituents already present. Electron-donating groups activate the ring and direct incoming electrophiles, while electron-withdrawing groups deactivate it. acs.org Halogen-metal exchange reactions on halogenated pyrroles provide a route to nucleophilic pyrrole species that can react with a variety of electrophiles to introduce substituents at specific positions. researchgate.net

N-Substitution Reactions

Modification at the nitrogen atom of the pyrrole ring is a common and important strategy for synthesizing analogs of this compound. A wide range of substituents can be introduced on the pyrrole nitrogen through various N-substitution reactions.

The most common method for N-substitution is the reaction of the pyrrole anion with an electrophile. The pyrrole N-H is weakly acidic and can be deprotonated by a suitable base to form the pyrrolide anion. This anion can then react with various electrophiles, such as alkyl halides, sulfonyl chlorides, and benzoyl chloride, to yield N-substituted pyrroles. chemscene.com The choice of base and solvent can influence the regioselectivity between N- and C-alkylation. wikipedia.org

The Paal-Knorr synthesis, a classical method for pyrrole ring formation from a 1,4-dicarbonyl compound and a primary amine, directly yields N-substituted pyrroles. science.gov This method is versatile and tolerates a wide range of primary amines, leading to a diverse array of N-substituted products.

Michael addition of pyrrole to electrophilic olefins is another effective method for N-alkylation. chemscene.com This reaction is often highly regioselective for the nitrogen atom. Furthermore, various catalytic systems have been developed to facilitate N-substitution reactions under mild conditions.

The following table provides examples of different N-substitution reactions of pyrrole.

| Reaction Type | Electrophile/Reagent | Product Type | Catalyst/Conditions |

| N-Alkylation | Alkyl Halides | N-Alkyl Pyrroles | Base (e.g., KOH) in Ionic Liquid |

| N-Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl Pyrroles | Ionic Liquid |

| N-Acylation | Benzoyl Chloride | N-Benzoyl Pyrrole | Ionic Liquid |

| Michael Addition | Electrophilic Olefins | N-Alkyl Pyrroles | - |

| Paal-Knorr Synthesis | Primary Amines + 1,4-Diketone | N-Substituted Pyrroles | CATAPAL 200 (Alumina) |

Catalytic Systems in Pyrrole Synthesis

Catalysis plays a pivotal role in the modern synthesis of pyrroles, offering efficient, selective, and often more environmentally friendly routes to these important heterocycles. Both transition-metal catalysis and the use of ionic liquids have emerged as powerful tools in pyrrole synthesis.

Transition-Metal Catalysis (e.g., Copper, Silver)

Transition metals, particularly copper and silver, have been extensively used to catalyze various reactions for the synthesis of substituted pyrroles. These metals can activate substrates and promote bond formations that are otherwise difficult to achieve.

Copper-catalyzed reactions are particularly prevalent in pyrrole synthesis. For example, copper catalysis can be employed in the double alkenylation of amides and the reaction of 1,4-dihalo-1,3-dienes to form the pyrrole ring. uctm.edu Copper-catalyzed three-component reactions involving enynes, pyrrole, and other reagents have been developed to synthesize complex pyrrole-substituted molecules. researchgate.net These multicomponent reactions are highly atom-economical and allow for the rapid construction of molecular complexity.

Silver catalysts have also been shown to be effective in pyrrole synthesis. For instance, silver ions can promote the hydroamidation of siloxy-alkynes, a reaction that can be utilized to construct enamide precursors for pyrrole synthesis. researchgate.net Other transition metals like rhodium and zinc have also been used to catalyze the formation of pyrroles from precursors such as dienyl azides. organic-chemistry.org

Ionic Liquid Mediated Synthesis

Ionic liquids (ILs) are salts with low melting points that have gained significant attention as green and sustainable solvents and catalysts in organic synthesis. publish.csiro.au Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them highly suitable for mediating pyrrole synthesis. publish.csiro.auresearchgate.net

Ionic liquids can act as both the solvent and the catalyst in the Paal-Knorr condensation of 1,4-dicarbonyl compounds with amines to form N-substituted pyrroles. researchgate.net The use of acidic ionic liquids can efficiently catalyze the condensation and dehydration steps of this reaction. researchgate.net Furthermore, reactions in ionic liquids often proceed under mild conditions and allow for easy separation and recycling of the catalytic system. researchgate.net

Transition metal-containing ionic liquids have also been developed, combining the catalytic activity of the metal with the unique properties of the ionic liquid. ias.ac.in These systems can be highly effective for the synthesis of various heterocyclic compounds, including pyrazoles, and the principles can be extended to pyrrole synthesis. The use of ultrasound irradiation in conjunction with ionic liquid catalysis has been shown to accelerate the synthesis of N-substituted pyrroles. researchgate.net

Organocatalysis in Pyrrole Functionalization

Organocatalysis has emerged as a powerful tool in organic synthesis, providing a metal-free alternative for the construction of complex molecular architectures. rsc.org In the context of pyrrole synthesis, organocatalysts have been employed to facilitate various transformations, leading to the formation of the pyrrole ring with diverse substitution patterns. rsc.org These catalysts, which are small organic molecules, can activate substrates through different modes, including iminium ion, enamine, or hydrogen bonding catalysis. rsc.org

While a direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalytic pyrrole synthesis can be applied to the construction of its core structure and the introduction of key functional groups. For instance, organocatalytic methods are well-suited for asymmetric synthesis, which is crucial for the preparation of chiral pyrrole derivatives. nih.gov

Several organocatalytic strategies for the synthesis of substituted pyrroles have been reported. One common approach is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a primary amine. Organocatalysts such as vitamin B1 have been shown to effectively catalyze this condensation reaction under mild conditions. nih.gov Another powerful strategy involves [3+2] cycloaddition reactions. For example, organophosphines can catalyze the reaction between activated alkynes and isocyanides to yield polysubstituted pyrroles. rsc.org

Furthermore, cascade or domino reactions initiated by organocatalysts provide an efficient means to construct the pyrrole ring in a single operation from simple starting materials. These reactions often proceed through a series of interconnected steps, such as Michael additions, Mannich reactions, and cyclizations, to rapidly build molecular complexity. rsc.org For instance, a one-pot, three-component reaction of enaldiazo compounds, aromatic aldehydes, and amines has been developed using a cooperative catalytic system of Rh₂(OAc)₄ and a BINOL-derived phosphoric acid to produce substituted pyrroles. Although this example involves a metal co-catalyst, the principle of using an organocatalyst to control the reaction pathway is central.

The functionalization of a pre-formed pyrrole ring using organocatalysis is another important avenue. For example, the Friedel-Crafts alkylation of pyrroles with α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, allows for the enantioselective introduction of substituents at the C2 or C3 position. While direct C4-hydroxylation via organocatalysis is a challenging transformation, the strategic use of organocatalytic reactions to introduce other functional groups that can be subsequently converted to a hydroxyl group is a viable approach.

Advanced Synthetic Protocols

To improve the efficiency, atom economy, and environmental footprint of pyrrole synthesis, advanced synthetic protocols such as one-pot procedures and microwave-assisted reactions have been developed. These methods often lead to higher yields, shorter reaction times, and simplified purification processes.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity and resource efficiency. Several one-pot methods for the synthesis of pyrrole-2-carboxylates and their analogs have been reported.

A notable example is the synthesis of pyrrole-2-carboxylates and -carboxamides from chalcones and glycine (B1666218) esters or amides. This method proceeds through an electrocyclic ring closure of an in-situ generated intermediate, followed by an oxidation step. The entire sequence can be performed in a single pot, and the use of oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or copper(II) salts with air provides access to a wide range of functionalized pyrroles. researchgate.netrsc.org This approach is tolerant of various functional groups, which is a key feature for the synthesis of complex molecules. researchgate.net

Another one-pot strategy involves a three-component reaction of α-bromoacetophenone, various amines, and ethyl acetoacetate (B1235776) to yield N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives. This reaction can be carried out under microwave irradiation without the need for a solvent or catalyst, highlighting the efficiency of combining advanced synthetic techniques.

The following table summarizes a selection of one-pot synthetic strategies for pyrrole derivatives:

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Chalcones, Glycine esters/amides | Electrocyclization, then oxidation (DDQ or Cu(II)) | 3,5-Disubstituted pyrrole-2-carboxylates/-amides | researchgate.net, rsc.org |

| α-Bromoacetophenone, Amines, Ethyl acetoacetate | Microwave irradiation, solvent-free, catalyst-free | N-Substituted 2-methyl-1H-pyrrole-3-carboxylates | |

| Aldehydes, (Z)-β,β-bromo-nitroalkenes, Amines | Organocatalyst in CH₂Cl₂ at room temperature | 3,4-Disubstituted pyrroles | rsc.org |

| Acetylene dicarboxylates, Propiolates, Primary amines | N-methylimidazole in aqueous medium at room temp. | Functionalized pyrroles | rsc.org |

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods.

The synthesis of pyrrole derivatives has greatly benefited from the application of microwave technology. For instance, the Paal-Knorr synthesis of pyrroles can be significantly expedited under microwave irradiation. Reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor.

A study on the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones, which are analogs of this compound, demonstrated the clear advantages of microwave assistance. The intramolecular cyclocondensation of 2-amino acid-derived enamines to form the 4-hydroxypyrrole core was compared under both conventional heating and microwave irradiation. The results, summarized in the table below, show a significant improvement in yields with the microwave-assisted method.

| R¹ Group in Starting Enamine | Product Yield (Conventional Heating) | Product Yield (Microwave-Assisted) |

| CH₂Ph | 23% | 86% |

| CH₂(4-PhOH) | 24% | 82% |

This dramatic increase in yield highlights the efficiency of microwave heating in promoting the desired cyclization reaction. The reduced reaction times and improved yields make MAOS a highly attractive method for the synthesis of functionalized pyrroles. The application of microwave energy has been shown to be beneficial in various pyrrole-forming reactions, including multicomponent reactions and cyclization/aromatization sequences.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through various NMR experiments, it is possible to map out the connectivity and chemical environment of each atom within the methyl 4-hydroxy-1H-pyrrole-2-carboxylate molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the two aromatic protons on the pyrrole (B145914) ring, the hydroxyl proton, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of the protons. The N-H proton signal is typically broad, and its chemical shift can vary depending on the solvent and concentration. The pyrrole ring protons would appear in the aromatic region, and their splitting patterns would provide information about their relative positions. The hydroxyl proton signal can also be broad and its position variable. The methyl protons of the ester group would appear as a sharp singlet in the upfield region.

Expected ¹H NMR Data for this compound: (Note: This is a hypothetical data table based on chemical structure and typical values, as specific experimental data is not widely available.)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (N-H) | 8.0 - 9.0 | br s | - |

| H3 | ~6.8 | d | ~2.5 |

| H5 | ~6.2 | d | ~2.5 |

| OH | 4.5 - 5.5 | br s | - |

| OCH₃ | ~3.8 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the case of this compound, distinct signals are expected for the carbonyl carbon of the ester, the four carbons of the pyrrole ring, and the methyl carbon of the ester. The chemical shifts of the pyrrole ring carbons are indicative of their electronic environment, with the carbon bearing the hydroxyl group (C4) and the carbon attached to the carboxylate group (C2) showing characteristic downfield shifts.

Expected ¹³C NMR Data for this compound: (Note: This is a hypothetical data table based on chemical structure and typical values.)

| Carbon Assignment | Chemical Shift (ppm) |

| C2 | ~125 |

| C3 | ~110 |

| C4 | ~145 |

| C5 | ~105 |

| C=O | ~162 |

| OCH₃ | ~52 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HMQC, DEPT)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment would show correlations between coupled protons. For this compound, a cross-peak between the H3 and H5 protons would confirm their adjacent relationship on the pyrrole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded protons and carbons. It would be expected to show correlations between H3 and C3, H5 and C5, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methyl protons to the carbonyl carbon and C2, the H3 proton to C2, C4, and C5, and the H5 proton to C3 and C4. These correlations are instrumental in confirming the substitution pattern of the pyrrole ring.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments help in distinguishing between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 experiment would show positive signals for the CH (C3 and C5) and CH₃ carbons, and no signal for the quaternary carbons (C2, C4) and the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is a fingerprint of the molecule and can be used to deduce its structure. For this compound, the molecular ion peak would correspond to its molecular weight. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion.

Expected EI-MS Fragmentation Data for this compound: (Note: This is a hypothetical data table.)

| m/z | Ion Identity |

| [M]⁺ | Molecular Ion |

| [M - OCH₃]⁺ | Loss of methoxy radical |

| [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a soft ionization technique that provides a highly accurate measurement of the molecular weight of the compound, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. This high accuracy allows for the determination of the elemental formula of the molecule, which is a critical step in its characterization. For this compound (C₆H₇NO₃), HRESIMS would provide an exact mass measurement that corresponds to this chemical formula, confirming its elemental composition with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile compounds. In the analysis of this compound, the sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer. The resulting mass spectrum provides a distinct fragmentation pattern that serves as a molecular fingerprint.

The fragmentation of pyrrole derivatives is significantly influenced by the substituents on the pyrrole ring. nih.gov For esters, a common fragmentation pathway involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org In the case of this compound, the mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and potentially the loss of water (-H₂O) from the hydroxyl group. nih.govlibretexts.org

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Significance |

|---|---|---|

| [M]⁺ | C₆H₇NO₃⁺ | Molecular Ion |

| [M-OCH₃]⁺ | C₅H₄NO₂⁺ | Loss of the methoxy group from the ester |

| [M-COOCH₃]⁺ | C₄H₄NO⁺ | Loss of the entire methoxycarbonyl group |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features.

The presence of a hydroxyl group (-OH) is typically indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The N-H stretch of the pyrrole ring is also expected in this region, often appearing as a sharper peak. rsc.org The carbonyl (C=O) stretch from the methyl ester group is a strong, sharp absorption band typically found around 1700-1680 cm⁻¹. researchgate.net The C-O stretching of the ester will also be present. Aromatic C-H stretching vibrations of the pyrrole ring are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. cdnsciencepub.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 | Broad |

| Pyrrole N-H | N-H Stretch | ~3300 | Sharp to medium |

| Aromatic C-H | C-H Stretch | 3150-3050 | Medium |

| Ester C=O | C=O Stretch | 1700-1680 | Strong, sharp |

| Aromatic C=C | C=C Stretch | 1600-1450 | Medium to weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Circular Dichroism (ECD)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorption bands arising from π-π* transitions. Simple pyrrole compounds typically exhibit absorption bands around 250 nm and 287 nm. researchgate.net The presence of the hydroxyl and methoxycarbonyl substituents on the pyrrole ring, which act as chromophores and auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Solvent |

|---|

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is a powerful tool for determining the absolute configuration of chiral molecules. nih.gov Since this compound is an achiral molecule, it will not exhibit an ECD spectrum. This technique would only become applicable if the molecule were derivatized with a chiral auxiliary or if it were part of a chiral complex, thereby inducing chirality. researchgate.net

Chromatographic Purity Assessment

Chromatographic techniques are fundamental for assessing the purity of this compound and for its purification.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring reaction progress and assessing compound purity. oatext.com For pyrrole derivatives, silica (B1680970) gel plates (Silica Gel 60 F254) are commonly used as the stationary phase. A mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate (B1210297), serves as the mobile phase. rsc.org After development, the spots can be visualized under UV light (typically at 254 nm) or by staining with a potassium permanganate (B83412) or vanillin (B372448) solution. rsc.org The retention factor (Rf) value is dependent on the specific solvent system used.

Table 4: Typical TLC Conditions for Pyrrole Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 Aluminum Sheets |

| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 4:1 v/v) |

| Visualization | UV light (254 nm), Potassium Permanganate Stain, Vanillin Stain |

Flash chromatography is a purification technique that uses a stationary phase, typically silica gel, packed in a column. researchgate.net A solvent mixture, similar to that used in TLC, is pushed through the column with pressure to separate the components of a mixture. orgsyn.org This method is highly effective for the preparative purification of pyrrole derivatives following a chemical synthesis. rsc.orgarkat-usa.org The separation is monitored by collecting fractions and analyzing them by TLC to identify those containing the pure desired product.

Table 5: Typical Flash Chromatography Conditions for Pyrrole Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase | Gradient or isocratic elution with Hexanes and Ethyl Acetate |

| Monitoring | Thin-Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for determining the purity of a compound. bldpharm.com Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of pyrrole-containing esters. oatext.compensoft.net A C18 column is a typical choice for the stationary phase, and the mobile phase often consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0), delivered in either an isocratic or gradient elution. oatext.compensoft.net Detection is typically performed using a UV/Vis detector set at a wavelength where the compound exhibits strong absorbance, such as 225 nm. oatext.compensoft.net The purity is determined by the relative area of the peak corresponding to this compound in the chromatogram.

Table 6: Typical HPLC Conditions for the Analysis of Pyrrole Derivatives

| Parameter | Description |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., pH 3.0) |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV/Vis at ~225 nm |

| Column Temperature | 30°C |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis specifically for this compound has not been reported. The absolute configuration and the precise solid-state arrangement of this molecule, therefore, remain experimentally undetermined.

However, valuable insights into the probable structural characteristics of this compound can be inferred from the crystallographic data of the closely related parent compound, methyl 1H-pyrrole-2-carboxylate . nih.gov Analysis of this parent structure provides a foundational model for understanding the potential molecular geometry and intermolecular interactions that could be present in its hydroxylated derivative.

The crystal structure of methyl 1H-pyrrole-2-carboxylate reveals a largely planar molecule. nih.gov The dihedral angle between the pyrrole ring and the methoxycarbonyl group is minimal, indicating a strong preference for a flat conformation. nih.gov This planarity facilitates efficient packing in the crystal lattice.

In the solid state, molecules of methyl 1H-pyrrole-2-carboxylate are organized into helical chains that extend along the crystallographic b-axis. This arrangement is primarily dictated by intermolecular hydrogen bonds where the pyrrole nitrogen atom (N-H) acts as a hydrogen bond donor to the carbonyl oxygen atom of the ester group on an adjacent molecule. nih.gov This N-H···O=C interaction is a key feature defining the supramolecular assembly. nih.gov

Further stabilizing the crystal packing are weaker C-H···π interactions, which create interconnected sheet-like structures. nih.gov These sheets are formed by strands of hydrogen-bonded molecules linked by these weaker contacts. nih.gov

For the target molecule, this compound, it is anticipated that the introduction of a hydroxyl group at the C4 position would introduce additional, and likely dominant, hydrogen bonding possibilities. The hydroxyl group (-OH) is a strong hydrogen bond donor and acceptor, which would almost certainly lead to a different and more complex hydrogen-bonding network compared to the parent compound. This would significantly influence the crystal packing, potentially forming intricate two- or three-dimensional networks and altering the unit cell parameters. The planarity of the pyrrole ring itself would likely be maintained.

A summary of the crystallographic data for the reference compound, methyl 1H-pyrrole-2-carboxylate, is provided below.

Table 1. Crystal Data and Structure Refinement for Methyl 1H-pyrrole-2-carboxylate.

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₇NO₂ |

| Formula Weight | 125.13 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.5346 (19) Å |

| b | 5.4598 (14) Å |

| c | 14.730 (4) Å |

| α | 90° |

| β | 100.55 (2)° |

| γ | 90° |

| Volume | 595.7 (3) ų |

| Z | 4 |

| Refinement Details | |

| R-factor (R1) | 0.070 |

| wR2 | 0.176 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov

Theoretical and Computational Investigations of Pyrrole 2 Carboxylates

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the prediction of molecular properties from first principles. These calculations solve the Schrödinger equation (or approximations of it) for a given molecule, yielding information about its energy, electron distribution, and geometry.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. xisdxjxsu.asia This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

In the context of pyrrole-2-carboxylates, DFT calculations, often using functionals like B3LYP, are employed to find the most stable three-dimensional arrangement of atoms—the optimized molecular structure. researchgate.netymerdigital.com For instance, studies on the related methyl 1H-pyrrole-2-carboxylate show that the molecule is essentially planar, with a very small dihedral angle between the pyrrole (B145914) ring and the methoxycarbonyl group. nih.gov The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy geometry is reached. This optimized structure is crucial as it serves as the basis for all other computational property predictions. ymerdigital.com

The table below shows typical bond lengths and angles for a pyrrole-2-carboxylate structure, derived from computational studies on analogous compounds. Similar calculations for methyl 4-hydroxy-1H-pyrrole-2-carboxylate would be expected to yield precise geometric parameters, taking into account the electronic effects of the hydroxyl group at the C4 position.

| Parameter | Description | Typical Calculated Value (Å or °) |

| N1–C2 | Bond length between ring nitrogen and carbonyl-substituted carbon | ~1.37 Å |

| C2–C3 | Bond length within the pyrrole ring | ~1.38 Å |

| C3–C4 | Bond length within the pyrrole ring | ~1.42 Å |

| C4–C5 | Bond length within the pyrrole ring | ~1.38 Å |

| C2–C(O) | Bond length between the ring and the carboxyl carbon | ~1.45 Å |

| ∠(N1-C2-C3) | Bond angle within the pyrrole ring | ~108° |

| ∠(C2-C3-C4) | Bond angle within the pyrrole ring | ~107° |

Note: Data is illustrative and based on general findings for pyrrole-2-carboxylate derivatives.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Computational methods like DFT are used to calculate the energies of these orbitals and visualize their spatial distribution. For pyrrole and its derivatives, the HOMO is typically characterized by π-electron density distributed across the pyrrole ring, while the LUMO also consists of π-type orbitals. researchgate.net

In a study on a related compound, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, DFT calculations were used to determine its FMO properties. researchgate.net Similar analyses for this compound would elucidate its electronic behavior.

| Orbital | Description | Typical Energy Range (eV) | Implication |

| HOMO | Highest Occupied Molecular Orbital | -5.0 to -7.0 eV | Region of the molecule most likely to donate electrons in a reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 eV | Region of the molecule most likely to accept electrons in a reaction. |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | 3.0 to 5.0 eV | Indicates the chemical reactivity and electronic stability of the molecule. |

Note: Energy values are representative and derived from studies on substituted pyrrole-2-carboxylates. researchgate.netresearchgate.net

To gain a more detailed picture of reactivity at specific atomic sites, computational chemists use reactivity descriptors like Fukui functions and analyze the Molecular Electrostatic Potential (MEP).

The Fukui function quantifies the change in electron density at a specific point in a molecule when the total number of electrons changes. ymerdigital.com It helps to identify which atoms are most susceptible to nucleophilic attack (attack by an electron-rich species), electrophilic attack (attack by an electron-poor species), or radical attack. scholarsresearchlibrary.com Calculations on various substituted pyrroles have used Fukui functions to pinpoint reactive sites, finding, for example, that specific carbon or nitrogen atoms are the most likely centers for nucleophilic or electrophilic reactions. researchgate.netscilit.com

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution around a molecule. scholarsresearchlibrary.com It is plotted onto the molecule's electron density surface, using colors to represent different potential values. researchgate.net

Red regions indicate negative electrostatic potential, where electron density is high. These areas are attractive to electrophiles. scholarsresearchlibrary.com

Blue regions indicate positive electrostatic potential, where there is a deficiency of electrons (e.g., around hydrogen atoms bonded to electronegative atoms). These areas are attractive to nucleophiles. scholarsresearchlibrary.com

Green regions represent neutral or near-zero potential. scholarsresearchlibrary.com

MEP analysis is a valuable tool for understanding intermolecular interactions and predicting where a molecule might react. researchgate.net For a molecule like this compound, the MEP would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carboxylate groups, and positive potential (blue) around the N-H and O-H protons.

Quantum chemical calculations can predict the thermochemical properties of molecules and reactions with high accuracy. This includes calculating enthalpies of formation, reaction energies, and activation energies for chemical transformations. nih.gov DFT methods can be used to model a reaction pathway, identifying the structures of reactants, transition states, and products. The energy difference between these states determines the feasibility and rate of the reaction. For example, computational studies on the formation of certain pyrrole derivatives have shown the reactions to be exothermic and spontaneous at room temperature by calculating the change in Gibbs free energy. researchgate.net

Reactivity Prediction and Mechanistic Studies

By combining the insights from FMO, MEP, and Fukui function analyses, a comprehensive picture of a molecule's reactivity can be developed, allowing for the prediction of reaction outcomes and the elucidation of reaction mechanisms.

The computational tools described above are used in synergy to identify the primary electrophilic and nucleophilic sites within this compound.

Nucleophilic Sites: These are electron-rich centers that are prone to attack by electrophiles. MEP maps would highlight these areas in red. scholarsresearchlibrary.com Analysis of the HOMO distribution would show where the most available electrons are located. For pyrrole systems, the π-system of the ring itself is nucleophilic, with specific carbon atoms often showing higher reactivity. The oxygen atoms of the hydroxyl and carbonyl groups, with their lone pairs of electrons, are also strong nucleophilic centers.

Electrophilic Sites: These are electron-poor centers susceptible to attack by nucleophiles. The MEP map would show these regions in blue. scholarsresearchlibrary.com The LUMO's location indicates the most favorable place for incoming electrons to reside. youtube.com In this compound, the carbonyl carbon of the ester group is a primary electrophilic site due to the polarization of the C=O bond. The hydrogen atoms attached to nitrogen and oxygen (N-H and O-H) are also electrophilic. Fukui function analysis provides a quantitative ranking of the susceptibility of each atom to nucleophilic attack. ymerdigital.com

By understanding these reactive sites, chemists can predict how the molecule will behave in different chemical environments and design synthetic pathways more effectively.

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly through methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate mechanisms of chemical reactions involving pyrrole-2-carboxylate derivatives. These theoretical investigations provide insights into reaction pathways, transition states, and the energetic feasibility of various transformations, complementing experimental findings.

Quantum chemical calculations have been employed to study the synthesis and reactivity of pyrrole derivatives. For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze the spectroscopic properties and electronic transitions of newly synthesized pyrrole-isoxazoline derivatives. researchgate.net Such studies help in understanding the molecule's stability, reactivity, and potential reaction pathways by examining parameters like frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential surfaces. researchgate.net

In the context of reaction mechanisms, computational studies have explored the formation of pyrrole rings. For example, the synthesis of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves a reaction where the H atom of the NH group plays a crucial role, as determined by its location in a difference map and subsequent refinement in crystallographic studies. nih.gov Theoretical models can simulate such reactions to map out the energy landscape and identify the most probable sequence of events leading to the final product.

Furthermore, computational analysis has been applied to understand the intermolecular interactions that govern the solid-state structure of these compounds. For methyl 1H-pyrrole-2-carboxylate, graph-set analysis has been used to describe the chain-like hydrogen bonding system, which is a key feature of its crystal structure. nih.gov These theoretical approaches are essential for predicting the supramolecular assembly and physical properties of pyrrole-2-carboxylate derivatives.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the reviewed literature, the methodologies applied to similar pyrrole-2-carboxylate structures provide a clear framework for how such investigations could be conducted. These would likely involve mapping the potential energy surface for key reactions, such as electrophilic substitution or condensation reactions, to identify the lowest energy pathways and predict reaction outcomes.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational techniques used in drug discovery to understand the relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net These methods are instrumental in designing new molecules with enhanced potency and selectivity.

QSAR studies on various classes of pyrrole derivatives have successfully identified key molecular descriptors that influence their biological activities. For instance, a 3D-QSAR study on thieno[3,2-b]pyrrole derivatives as anticancer agents targeting Lysine-specific demethylase 1 (LSD1) yielded a statistically significant model with good predictive power. nih.gov The model's contour maps provided insights into how different substituents on the pyrrole ring affect the inhibitory activity, guiding the design of new, more potent inhibitors. nih.gov Similarly, multidimensional QSAR models have been developed for 2-aryl-4-quinoline carboxylic acid analogs as dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, revealing crucial structural features for their activity. physchemres.org

Pharmacophore modeling complements QSAR by defining the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. researchgate.netnih.gov For 2-aryl-4-quinoline carboxylic acid analogs, a 4-point pharmacophore model consisting of one hydrogen bond acceptor and three aromatic rings was found to be critical for their inhibitory activity against DHODH. physchemres.org Such models serve as 3D queries for virtual screening of compound libraries to identify novel scaffolds that match the pharmacophoric requirements and are likely to be active.

Although specific QSAR and pharmacophore models for this compound were not detailed in the provided search results, the principles from studies on analogous structures are directly applicable. A hypothetical pharmacophore model for a target interacting with this compound could include:

A hydrogen bond donor feature from the pyrrole N-H group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the ester group.

A hydrogen bond donor/acceptor feature from the hydroxyl group at the 4-position.

A hydrophobic or aromatic feature corresponding to the pyrrole ring itself.

Developing a robust QSAR model for a series of 4-hydroxy-1H-pyrrole-2-carboxylate analogs would involve synthesizing a library of derivatives with varied substituents and measuring their biological activity against a specific target. The resulting data would then be used to generate a predictive model correlating physicochemical properties with activity.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.complos.org This method is widely used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein. These simulations provide valuable insights into the binding mode, affinity, and specificity of a compound, thereby guiding the design of more effective therapeutic agents. vlifesciences.com

Molecular docking studies have been extensively performed on various pyrrole-2-carboxylate derivatives to elucidate their mechanism of action against different biological targets. For instance, docking simulations of thieno[3,2-b]pyrrole derivatives into the active site of Lysine-specific demethylase 1 (LSD1) have revealed the probable binding modes and key molecular interactions contributing to their inhibitory activity. nih.gov Similarly, docking of benzylidine pyrrole-2-carbohydrazide derivatives into the enoyl-acyl carrier protein reductase has helped to rationalize the interactions between the compounds and the active site. vlifesciences.com

In another study, molecular docking was used to investigate the binding of 5-methyl-4-phenoyl-1H-pyrrole-2-carboxamide derivatives to the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). The simulations showed good accommodation of the aromatic groups within the binding site and the ability to form π–π interactions with key amino acid residues. nih.gov

While specific docking studies for this compound were not prominently featured in the search results, based on its structure, several key interactions can be predicted. The pyrrole N-H group and the hydroxyl group at the 4-position can act as hydrogen bond donors. The carbonyl oxygen of the methyl ester and the hydroxyl oxygen can serve as hydrogen bond acceptors. The pyrrole ring itself can participate in hydrophobic or π-stacking interactions with aromatic residues in a protein's active site.

The following interactive data table summarizes findings from molecular docking studies of various pyrrole-2-carboxylate derivatives with their respective protein targets, illustrating the common types of interactions observed.

| Compound Class | Protein Target | Key Interactions Observed |

| Thieno[3,2-b]pyrrole derivatives | Lysine-specific demethylase 1 (LSD1) | Simulation of probable binding modes between ligands and the LSD1 protein. nih.gov |

| Benzylidine pyrrole-2-carbohydrazide derivatives | Enoyl-acyl carrier protein reductase | Rationalization of possible interactions between the synthesized compounds and the active site. vlifesciences.com |

| 5-methyl-4-phenoyl-1H-pyrrole-2-carboxamide derivatives | Microsomal prostaglandin E synthase-1 (mPGES-1) | Good accommodation of aromatic groups in the binding site and establishment of π–π interactions. nih.gov |

| Pyrrolo- and pyridoquinolinecarboxamides | Carbonic anhydrase II | High affinity of lead compounds to the enzyme, suggesting a mechanism of diuretic action. uran.ua |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | Significant binding affinities via both hydrophobic and H-bond interactions. nih.gov |

These examples underscore the utility of molecular docking in predicting and analyzing the binding of pyrrole-2-carboxylate derivatives to their biological targets. For this compound, similar computational approaches would be invaluable in identifying potential protein targets and optimizing its structure for improved therapeutic efficacy.

Mechanistic Studies of Chemical Transformations and Reactivity

Oxidation Reactions of the Pyrrole (B145914) Nucleus and Substituents

The oxidation of methyl 4-hydroxy-1H-pyrrole-2-carboxylate is complex, with potential reaction sites at the electron-rich pyrrole ring and the hydroxyl group. The outcome is highly dependent on the oxidant used. Strong oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and o-chloranil are known to react with substituted pyrroles, often leading to dearomatization.

The proposed mechanism for oxidation with quinones such as DDQ typically involves a hydride transfer from the pyrrole ring. youtube.commdpi.com This initial step is facilitated by the formation of a charge-transfer complex between the electron-rich pyrrole and the electron-accepting quinone. The abstraction of a hydride ion generates a stabilized pyrrolium cation intermediate. For this compound, this hydride abstraction would likely occur from the C5 position, which is activated by both the nitrogen atom and the C4-hydroxyl group.

Subsequent nucleophilic attack by water or another nucleophile present in the reaction medium on the pyrrolium cation, followed by further oxidation, can lead to the formation of pyrrolinone derivatives. Specifically, oxidation of the pyrrole nucleus can yield a 5-hydroxypyrrolin-2-one derivative. libretexts.org In the case of o-chloranil, the proposed mechanism involves hydride abstraction followed by the nucleophilic addition of a solvent molecule (like methanol), further oxidation, and hydrolysis to yield the final pyrrolinone product. libretexts.org

Table 1: Proposed Oxidation Reactions and Mechanistic Roles of Reagents

| Oxidant | Proposed Intermediate | Probable Product | Mechanistic Role of Oxidant |

| DDQ | Pyrrolium Cation | Pyrrolinone or Quinone-like species | Hydride Abstraction youtube.commdpi.com |

| o-Chloranil | Pyrrolium Cation | 5-alkoxy/hydroxy-pyrrolin-2-one | Electron Acceptor / Hydride Abstraction libretexts.org |

Reduction Reactions of Functional Groups

The reduction of this compound presents two primary targets for hydride reagents: the methyl ester at the C2 position and the potential keto-tautomer at the C4 position (see Section 5.6). The choice of reducing agent is critical for selectivity.

The methyl ester group is a carboxylic acid derivative and is generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemistrysteps.com To reduce the ester to the corresponding primary alcohol (4-hydroxy-2-(hydroxymethyl)-1H-pyrrole), a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required. youtube.commasterorganicchemistry.comresearchgate.net The mechanism involves the nucleophilic addition of a hydride ion from AlH₄⁻ to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde, which is immediately reduced further to the primary alcohol.

Conversely, if the molecule exists in its 4-oxo-pyrrolin-2-carboxylate tautomeric form, the ketone at the C4 position becomes susceptible to reduction. This carbonyl group can be reduced to a secondary alcohol by both NaBH₄ and LiAlH₄. The mechanism proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide during workup to yield the 4,5-dihydro-4-hydroxy derivative. chemistrysteps.com

Table 2: Predicted Outcomes of Reduction Reactions

| Reagent | Functional Group Targeted | Expected Product | Mechanistic Pathway |

| LiAlH₄ | Methyl Ester | 4-hydroxy-2-(hydroxymethyl)-1H-pyrrole | Nucleophilic Acyl Substitution, then Aldehyde Reduction researchgate.net |

| LiAlH₄ | Ketone (Tautomer) | Methyl 4-hydroxy-4,5-dihydro-1H-pyrrole-2-carboxylate | Nucleophilic Addition researchgate.net |

| NaBH₄ | Methyl Ester | No Reaction | Insufficient reactivity masterorganicchemistry.comchemistrysteps.com |

| NaBH₄ | Ketone (Tautomer) | Methyl 4-hydroxy-4,5-dihydro-1H-pyrrole-2-carboxylate | Nucleophilic Addition chemistrysteps.com |

Electrophilic Aromatic Substitution (EAS) Mechanisms on Pyrrole Rings

The pyrrole ring is inherently electron-rich and highly activated towards electrophilic aromatic substitution. The regiochemical outcome of EAS on this compound is dictated by the combined directing effects of its substituents.

-OH group (at C4): The hydroxyl group is a powerful activating group due to its +M (mesomeric) effect, where its lone pairs of electrons are delocalized into the ring. It is an ortho, para-director. masterorganicchemistry.com In this molecule, the positions ortho to the hydroxyl group are C3 and C5.

-COOCH₃ group (at C2): The methyl ester group is a deactivating group due to its -M and -I (inductive) effects, withdrawing electron density from the ring. It is a meta-director. The position meta to this group is C4.

Pyrrole NH group: The nitrogen lone pair strongly activates the ring, preferentially at the ortho positions (C2 and C5).

The powerful activating and ortho, para-directing effect of the hydroxyl group at C4, combined with the inherent activation of the C5 position by the ring nitrogen, overwhelmingly directs incoming electrophiles to the C3 and C5 positions. The C5 position is generally favored over C3 due to greater stabilization of the cationic intermediate (the Wheland intermediate) by the nitrogen lone pair.

A classic example of EAS on pyrroles is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the ring. ncsu.edumdpi.com The electrophile is the Vilsmeier reagent, a chloroiminium ion, generated from DMF and POCl₃. ncsu.edu For this compound, the reaction is predicted to proceed via electrophilic attack at the C5 position. The mechanism involves the attack of the C5=C4 double bond on the Vilsmeier reagent, forming a resonance-stabilized cationic sigma complex. Subsequent loss of a proton from C5 and hydrolysis of the resulting iminium salt yields the 5-formyl derivative.

Table 3: Analysis of Substituent Directing Effects in EAS

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -OH | C4 | +M, -I | Strongly Activating | ortho, para (to C3, C5) masterorganicchemistry.com |

| -COOCH₃ | C2 | -M, -I | Deactivating | meta (to C4) |

| Pyrrole Ring | - | Electron-rich π system | Activating | ortho (to C2, C5) |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group at the C4 position is mechanistically unfavorable because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. researchgate.net To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). researchgate.net This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The mechanism involves the nucleophilic attack of the hydroxyl oxygen onto the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation by the base to yield the tosylate or mesylate ester.

The resulting sulfonate group is an excellent leaving group because its negative charge is highly stabilized by resonance. The carbon at C4 is now activated for S_N2 attack by a wide range of nucleophiles (e.g., N₃⁻, CN⁻, halides). The mechanism involves a backside attack by the nucleophile, leading to the displacement of the tosylate group and inversion of stereochemistry if the carbon were chiral.

Table 4: Proposed Two-Step Nucleophilic Substitution Mechanism

| Step | Reaction | Reagents | Intermediate/Product | Mechanistic Notes |

| 1. Activation | Conversion of -OH to a good leaving group | TsCl, Pyridine | Methyl 4-(tosyloxy)-1H-pyrrole-2-carboxylate | -OH attacks electrophilic sulfur of TsCl. |

| 2. Substitution | Displacement of the leaving group | NaN₃ (example nucleophile) | Methyl 4-azido-1H-pyrrole-2-carboxylate | S_N2 attack by N₃⁻ displaces the -OTs group. |

Ring-Opening and Ring-Closing Reaction Mechanisms

The pyrrole ring is generally stable, but under certain conditions, derivatives can undergo ring-opening or participate in ring-closing (synthesis) reactions.

Ring-Opening and Expansion: Drawing analogy from studies on 5-hydroxypyrrolines, a plausible ring-opening mechanism for this compound can be initiated by reaction with a dinucleophile like hydrazine (B178648) under acidic conditions. The mechanism likely begins with the protonation of the hydroxyl group (or the keto group of the tautomer), making it a better leaving group (H₂O). Nucleophilic attack by one of the hydrazine nitrogens at the C5 position could initiate a cascade. This could be followed by a ring-opening process to form a linear intermediate. Subsequent intramolecular cyclization, driven by the attack of the second hydrazine nitrogen onto the ester carbonyl, would result in a ring-expanded product, such as a substituted pyridazine.

Ring-Closing (Synthesis): The synthesis of the this compound scaffold can be envisioned through classical pyrrole syntheses. For instance, a variation of the Hantzsch pyrrole synthesis could be employed. A plausible mechanism would involve the reaction of an α-halo ketone with a β-ketoester in the presence of ammonia (B1221849) or a primary amine. A more direct route could involve the condensation of an aminoketone with a 1,3-dicarbonyl compound. The reaction typically proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization via nucleophilic attack of the enamine nitrogen onto a carbonyl group, and subsequent dehydration to form the aromatic pyrrole ring.

Tautomerism Studies and Their Impact on Reactivity

This compound can exist in equilibrium with its keto tautomers. This phenomenon, known as keto-enol tautomerism, is critical to understanding its reactivity. The "enol" form is the 4-hydroxy-pyrrole structure, while the "keto" forms are unsaturated lactams, specifically methyl 4-oxo-4,5-dihydro-1H-pyrrole-2-carboxylate and methyl 4-oxo-3,4-dihydro-1H-pyrrole-2-carboxylate.

The equilibrium between these tautomers is influenced by several factors:

Aromaticity: The 4-hydroxy (enol) form possesses a fully aromatic pyrrole ring, which provides significant stabilization.

Solvent: Polar, protic solvents can stabilize the more polar keto tautomer through hydrogen bonding. In nonpolar solvents, the enol form may be more favored.

Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize a particular tautomer. For example, the keto form can act as a hydrogen bond acceptor at its carbonyl oxygen.

The existence of the keto tautomer is mechanistically significant. As discussed in Section 5.2, the presence of a carbonyl group at the C4 position provides a reactive site for nucleophilic attack by reducing agents like NaBH₄. Furthermore, the C5 methylene (B1212753) group in the 4-oxo-4,5-dihydro tautomer is α- to a carbonyl, making its protons acidic and susceptible to deprotonation by a base to form an enolate. This enolate intermediate can then react with various electrophiles, providing an alternative pathway for substitution at the C5 position. Studies on analogous systems like 4-hydroxypyrimidines confirm that they often exist as tautomeric mixtures of oxo forms in solution. chemistrysteps.com

Table 5: Tautomeric Forms of this compound

| Tautomer Name | Structure Name | Key Structural Feature | Impact on Reactivity |

| Enol Form | This compound | Aromatic pyrrole ring, -OH group | Undergoes EAS, -OH can be activated for S_N reactions. |

| Keto Form | Methyl 4-oxo-4,5-dihydro-1H-pyrrole-2-carboxylate | C4-carbonyl, C5-methylene | C4-carbonyl is reducible by NaBH₄; C5-protons are acidic. |

Mechanistic Biological Activity Studies and Structure Activity Relationships Sar

Molecular Target Identification and Interaction Analysis

The biological effects of methyl 4-hydroxy-1H-pyrrole-2-carboxylate analogues are rooted in their direct interactions with specific molecular targets. Studies have identified enzymes, receptors, and other proteins as key partners for this class of compounds.

Derivatives of the pyrrole (B145914) scaffold have demonstrated inhibitory activity against several classes of enzymes. These interactions are often highly specific, depending on the substitution pattern of the pyrrole ring.

Lipase (B570770), PTP1B, and Aldose Reductase: A methanol (B129727) extract containing pyrrole derivatives showed inhibitory activity toward protein tyrosine phosphatase 1B (PTP1B) and rat lens aldose reductase (RLAR). nih.gov Specific pyrrole-2-carbaldehyde derivatives have also been evaluated for lipase inhibition. For instance, 2-(5′-hydroxymethyl-2′-formylpyrrol-1′yl)-3-(4-hydroxyphenyl)-propionic acid lactone exhibited a 70% inhibitory activity at a concentration of 100 μM. nih.gov

Cytochrome P450 (CYP) Isoforms: In silico and in vitro studies have been conducted on pyrrole-based compounds to assess their inhibitory activity against major cytochrome P450 isoforms. Certain derivatives exhibited noticeable inhibition of CYP3A4, mild inhibition of CYP2D6, and no activity on the CYP1A2 isoform at a 1 µM concentration. researchgate.net Molecular docking studies suggest these interactions occur within the enzyme's active site. researchgate.net

mPGES-1/sEH Dual Inhibition: Novel 5-methyl-2-carboxamidepyrrole-based compounds have been investigated as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). Molecular docking simulations indicated that aromatic groups on the pyrrole scaffold can fit well within the binding site and establish π–π interactions with key amino acid residues like Phe44 and His53. nih.gov

Table 1: Enzyme Inhibition by Pyrrole-2-Carboxylate Analogues

| Compound/Derivative Class | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| 2-(5′-hydroxymethyl-2′-formylpyrrol-1′yl)-3-(4-hydroxyphenyl)-propionic acid lactone | Lipase | 70% inhibition at 100 μM | nih.gov |

| 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid | Protein Tyrosine Phosphatase 1B (PTP1B), Rat Lens Aldose Reductase (RLAR) | Inhibitory Activity | nih.gov |

| Pyrrole-based hydrazones | Cytochrome P450 3A4 (CYP3A4) | Noticeable Inhibition at 1 μM | researchgate.net |

| 5-methyl-4-phenoyl-1H-pyrrole-2-carboxamide derivatives | mPGES-1 / sEH | Dual Inhibition | nih.gov |

The pyrrole framework can be incorporated into larger molecular structures designed to bind to specific receptors or channels, thereby modulating their activity.

Calcium Channel Activation: While not a 2-carboxylate, the related derivative methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) is a potent calcium channel activator. nih.gov It increases contractility in guinea pig atria, demonstrating that the pyrrole scaffold can be used to create potent modulators of ion channels. nih.gov

Anion Recognition: Tripodal tris(pyrrolamide) motifs have been designed as receptors for anions. These structures create a preorganized cavity where amide and pyrrole N-H groups act as hydrogen bond donors. escholarship.org Density functional theory (DFT) calculations and NMR experiments have shown that these receptors can differentiate between stereoisomers, such as the (S)-(+)- and (R)-(−)-forms of mandelate, with a homochiral receptor showing a 1.6-fold greater affinity for the (S)-isomer. escholarship.org The binding involves hydrogen bonds between the anion's carboxylate and hydroxyl groups and the receptor's pyrrole and amide N-H groups. escholarship.org

A significant area of research for pyrrole derivatives is their use as mimetics of peptide structures to disrupt protein-protein interactions (PPIs), which are often implicated in disease pathways.